molecular formula C16H11Cl2F2N5OS B12133810 2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophen yl)acetamide

2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophen yl)acetamide

Cat. No.: B12133810
M. Wt: 430.3 g/mol
InChI Key: GINGTQMYYDIKDJ-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with a 2,4-dichlorophenyl group at position 5 and a thioacetamide linker connected to a 3,4-difluorophenyl moiety. The structural design incorporates halogenated aromatic rings (Cl and F) and the triazole-thio group, which are critical for modulating physicochemical properties (e.g., lipophilicity, hydrogen bonding) and biological interactions. Its synthesis typically involves coupling reactions between triazole-thiol intermediates and halogenated acetamide derivatives under basic conditions .

Properties

Molecular Formula

C16H11Cl2F2N5OS

Molecular Weight

430.3 g/mol

IUPAC Name

2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide

InChI

InChI=1S/C16H11Cl2F2N5OS/c17-8-1-3-10(11(18)5-8)15-23-24-16(25(15)21)27-7-14(26)22-9-2-4-12(19)13(20)6-9/h1-6H,7,21H2,(H,22,26)

InChI Key

GINGTQMYYDIKDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the dichlorophenyl and difluorophenyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the dichlorophenyl and difluorophenyl groups play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

a. 2-[(4-Amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
  • Structural Difference : Phenyl group at triazole position 5 vs. 2,4-dichlorophenyl in the target compound.
  • Impact : The absence of electron-withdrawing Cl substituents reduces lipophilicity (logP decreases by ~0.8) and may weaken receptor binding due to reduced hydrophobic interactions. Biological assays show 30% lower anti-inflammatory activity compared to the target compound in murine models .
b. 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide
  • Structural Difference : Triazole substituted with 4-chlorophenyl and 4-methylphenyl groups.
  • Impact : The methyl group increases steric bulk, reducing solubility (aqueous solubility: 12 µM vs. 28 µM for the target compound). However, the 4-chlorophenyl group retains moderate affinity for cyclooxygenase-2 (COX-2) (IC₅₀ = 1.2 µM vs. 0.8 µM for the target) .

Variations in the Acetamide Substituent

a. 2-[4-Amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-phenoxyphenyl)acetamide
  • Structural Difference: Acetamide linked to 4-phenoxyphenyl instead of 3,4-difluorophenyl.
  • This compound exhibits 40% lower potency in angiotensin-converting enzyme (ACE) inhibition assays, attributed to weaker hydrogen bonding with the enzyme’s active site .
b. 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide
  • Structural Difference : Lacks the triazole-thio moiety.
  • Impact: Absence of the triazole-thio linker results in a 50% reduction in metabolic stability (t₁/₂ = 2.1 hours vs. 5.3 hours for the target compound in hepatic microsomes).

Hybrid Analogues with Heterocyclic Modifications

a. N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • Structural Difference : Pyridinyl substituent on triazole and ethyl group at position 4.
  • Impact : The pyridinyl group enhances water solubility (logD = 1.9 vs. 2.4 for the target compound) but reduces blood-brain barrier penetration. In anticonvulsant models, this compound shows comparable efficacy to the target (ED₅₀ = 15 mg/kg vs. 12 mg/kg) .
b. 2-((4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methylphenyl)acetamide
  • Structural Difference : Allyl and furan substituents on triazole.
  • Impact : The allyl group increases conformational flexibility, improving binding to flexible enzyme pockets (e.g., MMP-9 inhibition Ki = 0.4 µM vs. 0.7 µM for the target). However, the furan ring’s electron-rich nature reduces oxidative stability .

Key Research Findings and Data Tables

Table 1: Physicochemical and Pharmacokinetic Properties

Compound logP Aqueous Solubility (µM) Metabolic t₁/₂ (h)
Target Compound 2.4 28 5.3
2-[(4-Amino-5-phenyl)...acetamide 1.6 45 3.8
2-{[5-(4-Chlorophenyl)...acetamide 2.7 12 4.9
2-(4-Chlorophenyl)...acetamide 3.1 8 2.1

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